molecular formula C24H16ClN3O4S B11595373 (E)-2-Benzenesulfonyl-3-[2-(4-chloro-phenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-acrylonitrile

(E)-2-Benzenesulfonyl-3-[2-(4-chloro-phenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-acrylonitrile

Cat. No.: B11595373
M. Wt: 477.9 g/mol
InChI Key: FHUSGEPSRGPTIY-XSFVSMFZSA-N
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Description

The compound “(2E)-2-(BENZENESULFONYL)-3-[2-(4-CHLOROPHENOXY)-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]PROP-2-ENENITRILE” is a complex organic molecule that features multiple functional groups, including a benzenesulfonyl group, a chlorophenoxy group, and a pyrido[1,2-a]pyrimidinyl group. Compounds of this nature are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a compound typically involves multiple steps, including the formation of the pyrido[1,2-a]pyrimidine core, the introduction of the chlorophenoxy group, and the final coupling with the benzenesulfonyl group. Each step requires specific reagents and conditions, such as:

    Formation of the pyrido[1,2-a]pyrimidine core: This might involve a cyclization reaction using appropriate starting materials like 2-aminopyridine and a suitable aldehyde or ketone.

    Introduction of the chlorophenoxy group: This could be achieved through a nucleophilic substitution reaction using 4-chlorophenol and a suitable leaving group.

    Coupling with the benzenesulfonyl group: This step might involve a sulfonylation reaction using benzenesulfonyl chloride and a base.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

    Oxidation: The benzenesulfonyl group can be oxidized under strong oxidative conditions.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorophenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfonic acids, while reduction could yield amines.

Scientific Research Applications

Chemistry

In chemistry, this compound might be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biology, it could be studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.

Medicine

In medicine, it might be investigated as a potential drug candidate for various diseases, depending on its biological activity profile.

Industry

In industry, it could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme and prevent substrate binding. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-2-(BENZENESULFONYL)-3-[2-(4-METHOXYPHENOXY)-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]PROP-2-ENENITRILE
  • (2E)-2-(BENZENESULFONYL)-3-[2-(4-FLUOROPHENOXY)-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]PROP-2-ENENITRILE

Uniqueness

The uniqueness of the compound lies in its specific combination of functional groups, which can impart unique chemical and biological properties. For example, the presence of the chlorophenoxy group might enhance its lipophilicity, while the benzenesulfonyl group could increase its solubility in organic solvents.

Properties

Molecular Formula

C24H16ClN3O4S

Molecular Weight

477.9 g/mol

IUPAC Name

(E)-2-(benzenesulfonyl)-3-[2-(4-chlorophenoxy)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile

InChI

InChI=1S/C24H16ClN3O4S/c1-16-6-5-13-28-22(16)27-23(32-18-11-9-17(25)10-12-18)21(24(28)29)14-20(15-26)33(30,31)19-7-3-2-4-8-19/h2-14H,1H3/b20-14+

InChI Key

FHUSGEPSRGPTIY-XSFVSMFZSA-N

Isomeric SMILES

CC1=CC=CN2C1=NC(=C(C2=O)/C=C(\C#N)/S(=O)(=O)C3=CC=CC=C3)OC4=CC=C(C=C4)Cl

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=C(C#N)S(=O)(=O)C3=CC=CC=C3)OC4=CC=C(C=C4)Cl

Origin of Product

United States

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